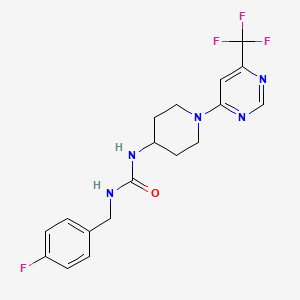

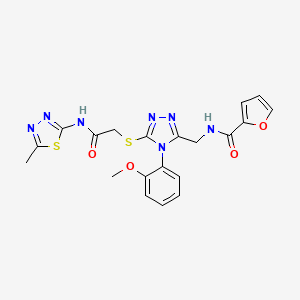

1-(4-氟苄基)-3-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives, such as 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, involves a methodical approach to combine specific functional groups to achieve the desired compound. In the case of the compounds discussed in the papers, they were synthesized using a simple and efficient method, which is a common practice in medicinal chemistry to create new pharmacologically active molecules. The synthesis process typically includes the formation of the urea linkage by reacting an amine with an isocyanate or a carbodiimide . Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds were characterized by spectral data including IR, 1H, 13C NMR, and mass spectra, which are essential techniques for confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of a piperidinyl moiety and a fluorobenzyl group, as seen in the compounds studied, suggests that these structural elements are significant for the activity of the molecules. The piperidinyl group is a common feature in many biologically active compounds due to its ability to interact with biological targets. The fluorine atoms, such as the trifluoromethyl group, are known to enhance the metabolic stability of pharmaceuticals and can also affect the binding affinity and selectivity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the presence of functional groups that can participate in various interactions and reactions. For instance, the urea linkage itself can engage in hydrogen bonding, which is a key interaction in many biological processes. The fluorine atoms can also affect the reactivity of the compound, as fluorine substituents are known to influence the acidity and basicity of adjacent functional groups. These chemical properties are important when considering the potential of these compounds to act as antimicrobial and antioxidant agents, as they determine how the molecules will interact with their biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea and similar compounds are key to their function as potential therapeutic agents. The lipophilicity, solubility, and stability of these compounds are influenced by their molecular structure. For example, the presence of fluorine atoms can increase the lipophilicity, which can affect the compound's ability to cross cell membranes. The stability of the compound under physiological conditions is also crucial for its efficacy as a drug. The compounds discussed in the papers were evaluated for their antimicrobial and antioxidant activities, which are directly related to their chemical properties. Some of the synthesized compounds showed good activity, indicating that their physical and chemical properties were conducive to their biological function .

科学研究应用

合成与生物活性

研究人员已经开发了合成与1-(4-氟苄基)-3-(1-(6-(三氟甲基)嘧啶-4-基)哌啶-4-基)脲相关的衍生物的方法,并探索了它们的生物活性。例如,噻吩并[3,2-b]吡啶基脲衍生物作为新型有效的尿激肽-II受体拮抗剂的制备和构效关系(SAR)已被描述,显示了取代基对哌啶基部分的核心和苄基的影响(Chae Jo Lim 等,2014)。这项研究突出了该化合物作为具有显着代谢稳定性和活性的 UT 拮抗剂的潜力。

另一项研究合成了6-(三氟甲基)嘧啶-2,4(1H,3H)-二酮化合物,注意到一些显示出良好的除草活性,表明潜在的农业应用(杨华正,2013)。

抗肿瘤和除草活性

衍生物已在临床前模型中证明了抗肿瘤活性。例如,2,3-O,O-二苄基-6-脱氧-L-抗坏血酸的新型嘧啶衍生物对各种癌细胞系表现出显着的抗肿瘤活性,为癌症治疗的发展提供了有希望的途径(S. Raić-Malić 等,2000)。此外,关于除草剂嘧啶氧苄胺衍生物合成,嘧啶氧苄胺除草剂的关键中间体,进一步说明了该化合物在医药和农业部门的多功能性(龚启孙,2005)。

前列腺癌的影像剂

2-(3-{1-羧基-5-[(6-[18F]氟-吡啶-3-羰基)-氨基]-戊基}-脲基)-戊二酸,[18F]DCFPyL 的合成和评估已被研究作为前列腺特异性膜抗原(PSMA)的潜在成像剂,展示了其在改善前列腺癌诊断中的潜力(陈颖等,2011)。

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N5O/c19-13-3-1-12(2-4-13)10-23-17(28)26-14-5-7-27(8-6-14)16-9-15(18(20,21)22)24-11-25-16/h1-4,9,11,14H,5-8,10H2,(H2,23,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCBHQAXMCLCBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NCC2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide](/img/structure/B2546322.png)

![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2546328.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)

![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)